2,5-二氟-4-硝基苄基溴

描述

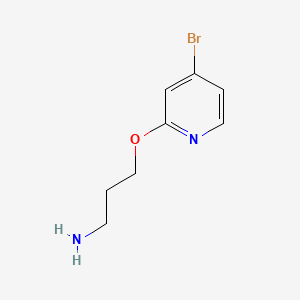

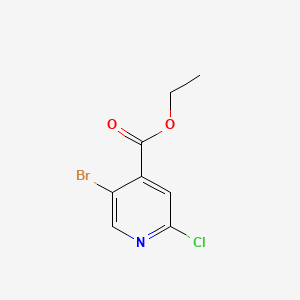

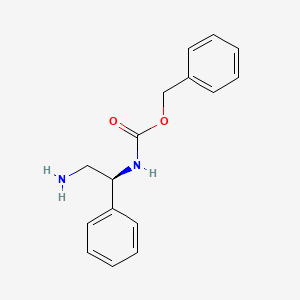

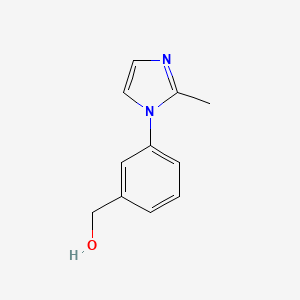

Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-4-nitrobenzyl bromide” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a bromomethyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis

“2,5-Difluoro-4-nitrobenzyl bromide” is a liquid at ambient temperature . Its molecular weight is 252.015 .科学研究应用

有机合成中的苄基化试剂

2,5-二氟-4-硝基苄基溴与相关的对硝基苄基溴类似,可用作各种杂原子官能团和碳亲核试剂的苄基化试剂。该化合物通过转移苄基参与其他化学品的合成。它最容易通过对硝基甲苯的溴化制备,并作为黄色固体存在,可溶于普通有机溶剂 (Wardrop & Landrie, 2003)。

电合成和催化

在电合成中,2,5-二氟-4-硝基苄基溴已被用作还原 CO2 的催化剂,并作为电合成 4-硝基苯乙酸的初始底物。该应用突出了其在促进电化学反应中的作用,这些反应有助于绿色化学和可持续工艺的发展 (Mohammadzadeh 等人,2020)。

光热化学反应

一项使用光合作用从对硝基甲苯合成 4-硝基苄基溴的研究强调了该过程的环保性。反应条件包括紫外线照射和 70-80℃ 的温度范围,证明了该化合物在反应中的效用,既有效又减少了对环境的影响 (周增勇,2009)。

电化学固定化

该化合物的反应性也已在电化学固定化的背景下得到探索,其中苄基溴衍生物(包括 4-硝基苄基溴)在固体电极上被还原。这一过程对于在表面上产生粘附沉积物至关重要,在材料科学和表面工程中显示出潜在的应用 (费辉等人,2011)。

热化学研究

进一步的研究调查了二氟硝基苯异构体的热化学性质,包括 2,5-二氟-4-硝基苄基溴。此类研究为理解该化合物在各种化学环境中的行为提供了必要的数据,这对于设计和优化化学过程和反应至关重要 (M. Ribeiro da Silva 等人,2010)。

安全和危害

“2,5-Difluoro-4-nitrobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of 2,5-Difluoro-4-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2,5-Difluoro-4-nitrobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the benzylic carbon, displacing the bromine atom and forming a new bond . This process can occur via two pathways: SN1 or SN2, depending on the nature of the substrate . For primary benzylic halides, the reaction typically follows an SN2 pathway, while secondary and tertiary benzylic halides usually react via an SN1 pathway .

属性

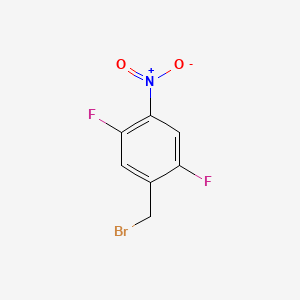

IUPAC Name |

1-(bromomethyl)-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRVJTGLMGTMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。